molecular formula C19H17Cl2N3O3 B10942197 2-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10942197
M. Wt: 406.3 g/mol
InChI Key: VNQCGRGVWMGPII-UHFFFAOYSA-N
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Description

4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique structure that includes a pyrazole ring, a dichlorobenzyl group, and a tricyclic framework

Preparation Methods

The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene using phosphorus trichloride as a catalyst and chlorine gas under controlled conditions . The dichlorobenzyl chloride is then reacted with other intermediates to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like chloroform and ethyl acetate, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can interact with protein structures, potentially leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE include:

Properties

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C19H17Cl2N3O3/c1-9-6-15(22-23(9)8-10-2-3-11(20)7-12(10)21)24-18(25)16-13-4-5-14(27-13)17(16)19(24)26/h2-3,6-7,13-14,16-17H,4-5,8H2,1H3

InChI Key

VNQCGRGVWMGPII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C4C3=O)O5

Origin of Product

United States

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